molecular formula C16H13F3INO B4111450 N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B4111450
M. Wt: 419.18 g/mol
InChI Key: JQEFTENYRNTPQA-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is a synthetic organic compound characterized by the presence of iodine, trifluoromethyl, and dimethylbenzamide groups

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3INO/c1-9-3-4-11(7-10(9)2)15(22)21-14-6-5-12(20)8-13(14)16(17,18)19/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFTENYRNTPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide.

    Amidation: The final step involves the formation of the amide bond between the iodinated and trifluoromethylated aromatic ring and the dimethylbenzamide moiety. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antiviral properties.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
  • N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzoic acid
  • N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzylamine

Uniqueness

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both iodine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications, while the dimethylbenzamide moiety can enhance its stability and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
Reactant of Route 2
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N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide

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